molecular formula C53H94N2NiO15+ B3044032 2-[bis(carboxylatomethyl)amino]-6-[[4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoyl]amino]hexanoate;hydron;nickel(3+);dihydrate CAS No. 231615-77-3

2-[bis(carboxylatomethyl)amino]-6-[[4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoyl]amino]hexanoate;hydron;nickel(3+);dihydrate

Cat. No.: B3044032
CAS No.: 231615-77-3
M. Wt: 1058 g/mol
InChI Key: SGYUGEKZSSFUKW-CSFLCUTQSA-L
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Description

2-[bis(carboxylatomethyl)amino]-6-[[4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoyl]amino]hexanoate;hydron;nickel(3+);dihydrate is a complex organic compound that contains multiple functional groups, including carboxylate, amino, and ester groups

Scientific Research Applications

2-[bis(carboxylatomethyl)amino]-6-[[4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoyl]amino]hexanoate;hydron;nickel(3+);dihydrate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a ligand in coordination chemistry, forming stable complexes with metal ions. These complexes are studied for their catalytic properties and potential use in chemical synthesis.

    Biology: The compound’s ability to chelate metal ions makes it useful in biological studies, particularly in understanding metal ion transport and storage in biological systems.

    Medicine: The compound’s coordination with nickel ions is explored for potential therapeutic applications, such as in the development of metal-based drugs.

    Industry: The compound is used in industrial processes that require metal chelation, such as water treatment and metal recovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[bis(carboxylatomethyl)amino]-6-[[4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoyl]amino]hexanoate;hydron;nickel(3+);dihydrate typically involves multiple steps, starting with the preparation of the individual components. The carboxylate and amino groups are introduced through reactions involving carboxylic acids and amines, respectively. The ester groups are formed through esterification reactions involving alcohols and carboxylic acids. The final step involves the coordination of the nickel ions to the organic ligand, which is achieved under controlled conditions to ensure the formation of the desired complex.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions. The process typically includes purification steps such as crystallization, filtration, and chromatography to obtain the compound in high purity. The use of advanced analytical techniques ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[bis(carboxylatomethyl)amino]-6-[[4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoyl]amino]hexanoate;hydron;nickel(3+);dihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and carboxylate groups.

    Reduction: Reduction reactions can occur at the ester and carboxylate groups, leading to the formation of alcohols and aldehydes.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or aldehydes. Substitution reactions can lead to the formation of new derivatives with modified functional groups.

Mechanism of Action

The mechanism of action of 2-[bis(carboxylatomethyl)amino]-6-[[4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoyl]amino]hexanoate;hydron;nickel(3+);dihydrate involves the coordination of nickel ions to the organic ligand. This coordination stabilizes the metal ion and enhances its reactivity. The compound’s functional groups, such as carboxylate and amino groups, play a crucial role in binding the metal ion and facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or therapeutic use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[bis(carboxylatomethyl)amino]-6-[[4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoyl]amino]hexanoate;hydron;nickel(3+);dihydrate is unique due to its specific combination of functional groups and its ability to form stable complexes with nickel ions. This uniqueness makes it valuable for specialized applications in catalysis, biochemistry, and medicine.

Properties

IUPAC Name

2-[bis(carboxylatomethyl)amino]-6-[[4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoyl]amino]hexanoate;hydron;nickel(3+);dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H92N2O13.Ni.2H2O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-50(61)66-43-45(68-52(63)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)44-67-51(62)39-38-47(56)54-40-34-33-35-46(53(64)65)55(41-48(57)58)42-49(59)60;;;/h17-20,45-46H,3-16,21-44H2,1-2H3,(H,54,56)(H,57,58)(H,59,60)(H,64,65);;2*1H2/q;+3;;/p-2/b19-17+,20-18+;;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYUGEKZSSFUKW-CSFLCUTQSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCC(=O)NCCCCC(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC.O.O.[Ni+3]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[H+].CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COC(=O)CCC(=O)NCCCCC(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])OC(=O)CCCCCCC/C=C/CCCCCCCC.O.O.[Ni+3]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H94N2NiO15+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1058.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[bis(carboxylatomethyl)amino]-6-[[4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoyl]amino]hexanoate;hydron;nickel(3+);dihydrate
Reactant of Route 2
Reactant of Route 2
2-[bis(carboxylatomethyl)amino]-6-[[4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoyl]amino]hexanoate;hydron;nickel(3+);dihydrate
Reactant of Route 3
Reactant of Route 3
2-[bis(carboxylatomethyl)amino]-6-[[4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoyl]amino]hexanoate;hydron;nickel(3+);dihydrate
Reactant of Route 4
Reactant of Route 4
2-[bis(carboxylatomethyl)amino]-6-[[4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoyl]amino]hexanoate;hydron;nickel(3+);dihydrate
Reactant of Route 5
Reactant of Route 5
2-[bis(carboxylatomethyl)amino]-6-[[4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoyl]amino]hexanoate;hydron;nickel(3+);dihydrate
Reactant of Route 6
2-[bis(carboxylatomethyl)amino]-6-[[4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoyl]amino]hexanoate;hydron;nickel(3+);dihydrate

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